Inophyllum A

Description

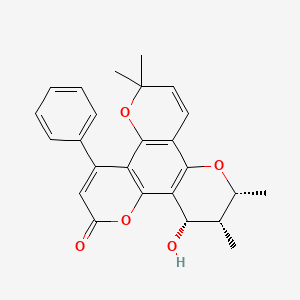

Structure

2D Structure

3D Structure

Properties

CAS No. |

41135-07-3 |

|---|---|

Molecular Formula |

C25H24O5 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14+,21-/m0/s1 |

InChI Key |

BXENDTPSKAICGV-QTCYRWPVSA-N |

Isomeric SMILES |

C[C@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Canonical SMILES |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Origin of Product |

United States |

Isolation and Structural Elucidation of Pyranocoumarin Derivatives from Calophyllum Inophyllum

Discovery and Initial Characterization of Inophyllum A

The initial discovery of this compound was part of a broader search for novel inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov An acetone (B3395972) extract of the giant African snail, Achatina fulica, which is known to feed on C. inophyllum, showed promising activity. This led to the investigation of C. inophyllum as the primary source of these active compounds. nih.govmolaid.com

Plant Material Sourcing and Extraction Methodologies

Various parts of the Calophyllum inophyllum tree, including the leaves, seeds, roots, and stem bark, have been utilized for the extraction of pyranocoumarin (B1669404) derivatives. researchgate.netcabidigitallibrary.orgprota4u.orgniscpr.res.in The plant material is typically air-dried and ground into a fine powder to increase the surface area for solvent extraction. researchgate.netcabidigitallibrary.org

A common extraction method involves successive extraction with solvents of increasing polarity. For instance, the powdered plant material may be first extracted with a non-polar solvent like n-hexane, followed by chloroform (B151607), and then a more polar solvent like methanol (B129727) or ethanol (B145695). cabidigitallibrary.orgupm.edu.my Another documented method involves direct extraction with a mixture of methanol and methylene (B1212753) chloride. nih.govmolaid.com Soxhlet extraction using ethanol or ethyl acetate (B1210297) has also been employed. japsonline.com The resulting crude extracts are then concentrated under reduced pressure to yield a residue that is subjected to further purification.

Chromatographic Separation and Purification Techniques

The separation and purification of this compound from the crude extract is a multi-step process that relies on various chromatographic techniques. Column chromatography is a fundamental step, often using silica (B1680970) gel as the stationary phase. cabidigitallibrary.orgniscpr.res.inupm.edu.my The extract is loaded onto the column and eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This allows for the separation of compounds based on their affinity for the stationary phase.

Fractions collected from the column are monitored using Thin Layer Chromatography (TLC). iomcworld.com Fractions containing the desired compound are then pooled and may be subjected to further purification steps. Preparative Thin Layer Chromatography (pTLC) and Sephadex LH-20 column chromatography are also utilized for finer separation and to obtain the pure compound. researchgate.netniscpr.res.in

Spectroscopic and Spectrometric Elucidation of this compound Structure

Once isolated, the structure of this compound was elucidated using a combination of spectroscopic and spectrometric techniques. Mass spectrometry (MS) was used to determine the molecular weight and formula of the compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provided detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity of atoms within the molecule. researchgate.netnih.gov The infrared (IR) spectrum of this compound showed characteristic absorption bands for functional groups like the α,β-unsaturated lactone. niscpr.res.in

Absolute and Relative Stereochemical Assignments of this compound

A critical aspect of structural elucidation is determining the stereochemistry of the molecule. The absolute stereochemistry of this compound was definitively established as 10(R), 11(S), 12(S) through single-crystal X-ray analysis of its 4-bromobenzoate (B14158574) derivative. nih.govmolaid.com This technique provides a three-dimensional map of the molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms. The relative stereochemistries of other related inophyllums were then determined by comparing their 1H NMR Nuclear Overhauser Effect (NOE) values and coupling constants to those of this compound. nih.govmolaid.com

Isolation and Characterization of Related Inophyllum Pyranocoumarins

The successful isolation and characterization of this compound spurred further investigation into the chemical constituents of C. inophyllum, leading to the discovery of several related pyranocoumarin derivatives.

Inophyllum B: Isolation and Structural Attributes

Following the discovery of this compound, another related compound, Inophyllum B, was isolated from the same plant source. nih.govmolaid.com The isolation process for Inophyllum B mirrored that of this compound, involving extraction with a methanol/methylene chloride mixture followed by chromatographic separation. nih.gov

Structurally, Inophyllum B is closely related to this compound. nih.gov Its structure was also determined using spectroscopic methods, and its relative stereochemistry was established by comparing its NMR data with that of this compound. nih.govmolaid.com The key structural features of Inophyllum B were identified through detailed analysis of its 1H and 13C NMR spectra. nih.gov

Isolation and Structural Elucidation of Pyranoxanthone Derivatives from Calophyllum Inophyllum

Discovery and Initial Characterization of Inophyllum A (Pyranoxanthone)

This compound was first identified as a new prenylated pyranoxanthone during studies on the roots of Calophyllum inophyllum. researchgate.netnih.gov Its discovery was the result of a systematic search for novel natural products from the plant. researchgate.net The initial characterization established it as a distinct entity within the large family of xanthones isolated from this genus. researchgate.netnih.gov

The plant material for the initial isolation of this compound consisted of the roots of Calophyllum inophyllum, which were collected on the campus of University Putra Malaysia. researchgate.net The collected root bark, weighing 1.6 kg, was first air-dried and then ground into a fine powder. researchgate.net

The powdered plant material underwent a successive extraction process using solvents of increasing polarity, a conventional and effective method for separating compounds based on their solubility. researchgate.netcabidigitallibrary.orgmdpi.com The procedure was as follows:

The powder was first soaked at room temperature in n-hexane. researchgate.net

The same plant material was then subsequently extracted with chloroform (B151607). researchgate.net

Finally, a methanol (B129727) extraction was performed. researchgate.net

The liquid extracts for each solvent were filtered and then dried under reduced pressure using a rotary evaporator. cabidigitallibrary.org This yielded 24.8 g of crude hexane (B92381) extract, 46.7 g of crude chloroform extract, and 64.3 g of crude methanol extract, which were then subjected to further separation. researchgate.net

The crude extracts obtained from the initial extraction were complex mixtures containing numerous compounds. To isolate this compound, these extracts were subjected to repeated chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard and widely used method for the separation of xanthones from Calophyllum extracts. cabidigitallibrary.orgiomcworld.com The chloroform extract was specifically targeted for the separation of xanthone (B1684191) derivatives. cabidigitallibrary.org Through careful and repeated column chromatography of the fractions from the chloroform extract, this compound was successfully isolated as a pure compound. researchgate.netresearchgate.neteurekaselect.com This purification process yielded this compound as yellow crystals with a distinct melting point of 216°C. researchgate.net

The precise molecular structure of this compound was determined through a comprehensive analysis of its spectroscopic and spectrometric data. researchgate.netnih.gov Electron Impact Mass Spectrometry (EIMS) established a molecular ion peak at a mass-to-charge ratio (m/z) of 378, corresponding to the molecular formula C₂₃H₂₂O₅. researchgate.net

A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (COSY, HSQC, HMBC) was crucial for assembling the final structure. researchgate.netnih.gov The ¹H NMR spectrum indicated the presence of a chelated hydroxyl group, a characteristic feature of many xanthones. researchgate.net Infrared (IR) and Ultraviolet (UV) spectroscopy provided further confirmation of the functional groups and chromophore system. researchgate.net

Table 1: Spectroscopic and Physical Data for this compound

| Property | Data | Source |

|---|---|---|

| Appearance | Yellow crystals | researchgate.net |

| Melting Point | 216°C | researchgate.net |

| Molecular Formula | C₂₃H₂₂O₅ | researchgate.net |

| Molecular Mass (EIMS) | m/z 378 | researchgate.net |

| UV λmax | 294 nm | researchgate.net |

| IR Absorptions (cm⁻¹) | 3432 (O-H), 2970, 1654 (C=O), 1610, 1592 | researchgate.net |

| Key ¹H NMR Feature | Signal for one chelated hydroxyl group | researchgate.net |

Contextualization with Other Calophyllum Xanthones

The genus Calophyllum is a prolific source of xanthones, with C. inophyllum being particularly rich in these secondary metabolites. cabidigitallibrary.orgdoc-developpement-durable.org this compound is structurally classified as a prenylated pyranoxanthone, one of several structural types of xanthones found in this plant. researchgate.netresearchgate.net Other xanthones isolated from various parts of C. inophyllum include simple xanthones, furanoxanthones, and other pyranoxanthone derivatives. cabidigitallibrary.orgresearchgate.net

The structural diversity of these compounds often arises from different oxygenation patterns on the xanthone core and the presence, type, and position of various substituent groups, such as prenyl, methoxy (B1213986), furano, and pyrano moieties. researchgate.netthieme-connect.com The isolation of this compound alongside compounds like macluraxanthone (B191769) and pyranojacareubin (B161687) highlights the plant's capacity to produce a range of related yet distinct chemical structures. researchgate.net

Chemical Synthesis and Semi Synthesis of Inophyllum a and Analogues

Total Synthesis Approaches to the Inophyllum A Scaffold

While the direct total synthesis of this compound is not extensively documented in readily available literature, significant progress has been made in synthesizing its core molecular framework and closely related, more biologically active analogues like Inophyllum B. These synthetic routes provide a blueprint for accessing the fundamental coumarin-chromanone scaffold of the inophyllum family.

A notable approach involves building the molecule from simple, commercially available precursors. For instance, a five-step synthesis of (±)-Inophyllum B has been successfully achieved starting from phloroglucinol. ccspublishing.org.cnwanfangdata.com.cn This pathway includes several key chemical reactions:

Pechmann reaction: To construct the initial coumarin (B35378) ring system.

Friedel-Crafts acylation: To introduce a key side chain.

Cyclization and Chromenylation: To form the chromane (B1220400) ring.

Luche reduction: A selective reduction step to establish the correct stereochemistry. ccspublishing.org.cnwanfangdata.com.cn

Another successful enantioselective synthesis yielded (+)-Inophyllum B, as well as the related compound (+)-Calanolide A, over eight steps, also starting from phloroglucinol. acs.org A critical step in this pathway is the use of a quinine-catalyzed intramolecular oxo-Michael addition, which allows for the controlled, asymmetric formation of the 2,3-dimethyl-4-chromanone system central to the molecule's structure. acs.org These synthetic strategies underscore the feasibility of constructing the complex Inophyllum scaffold from basic chemical building blocks.

Semi-Synthetic Modifications of Naturally Occurring Inophyllum Compounds

Semi-synthesis offers a more direct route to novel analogues by chemically modifying the abundant, naturally occurring inophyllum compounds. This approach is particularly valuable for compounds like this compound, which is found in nature but exhibits weaker biological activity compared to its relatives. vulcanchem.com

Research has focused on converting this compound into more potent derivatives. A key structural difference between the weakly active this compound and the highly active Inophyllum B is the nature of the C-10/C-11 substituent. This compound possesses a dihydroxy group, whereas the potent inhibitors feature an epoxide moiety at this position. vulcanchem.com Leveraging this knowledge, researchers have performed semi-synthetic modifications on this compound to introduce this crucial functional group. Reports indicate that semi-synthetically prepared this compound epoxides exhibit a tenfold improvement in HIV-1 reverse transcriptase (RT) inhibition, demonstrating the power of this strategy to enhance biological activity. vulcanchem.com

Development of Synthetic Analogs for Structure-Activity Relationship Studies

The development of synthetic analogs is crucial for understanding the structure-activity relationships (SAR) within the inophyllum class of compounds. The observation that this compound has weak anti-HIV-1 activity (IC₅₀ >1,000 nM) while its natural analogs Inophyllum B and Inophyllum P are potent inhibitors (IC₅₀ = 38 nM and 130 nM, respectively) highlights the critical role of specific structural features. vulcanchem.comnih.gov

SAR studies have pinpointed several key molecular determinants for bioactivity:

The C-10/C-11 Epoxide Moiety: This feature is considered essential for potent HIV-1 RT inhibition. Its absence in this compound, which has a dihydroxy group instead, is believed to abolish significant anti-HIV activity. vulcanchem.com

C-12 Stereochemistry: The specific spatial orientation at the C-12 position (S-configuration) appears to be optimal for hydrophobic interactions within the allosteric pocket of the HIV-1 RT enzyme. vulcanchem.com

Chroman Ring Substitution: The presence and position of methoxy (B1213986) groups on the chroman ring can influence properties like membrane permeability and target binding. vulcanchem.com

C-4 Position: In the related calanolide (B8761490) series, the introduction of bulky groups at the C-4 position has been shown to enhance anti-HIV activity. mdpi.com

These findings guide medicinal chemists in designing and synthesizing new analogues with potentially improved potency and more favorable pharmacological profiles.

Table 1: Structure-Activity Relationship of Selected Inophyllum Analogs against HIV-1 RT

| Compound | C-10/C-11 Group | HIV-1 RT IC₅₀ (nM) |

| This compound | Dihydroxy | >1,000 |

| Inophyllum B | Epoxide | 38 |

| Inophyllum P | Epoxide | 130 |

| Data sourced from PubChem. vulcanchem.com |

Advanced Methodologies in Inophyllum Research

Application of Advanced Spectroscopic and Chromatographic Techniques (e.g., DEPT, COSY, HSQC, HMBC, HR-ESI-MS)

The definitive structural confirmation of complex molecules like the coumarins found in Calophyllum inophyllum relies on a combination of advanced spectroscopic and chromatographic methods. High-Performance Liquid Chromatography (HPLC) is initially used to isolate and purify individual compounds from the plant's complex extracts, ensuring the homogeneity of the sample for spectral analysis. iomcworld.com

Once purified, the molecular formula is typically established using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). For instance, in the analysis of related prenylated xanthones from C. inophyllum, HR-ESI-MS provided the exact mass, allowing for the determination of the molecular formula C24H28O8 for a compound designated as caloxanthone O. nih.gov This technique is fundamental for confirming the elemental composition before proceeding to detailed structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise three-dimensional structure.

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide initial information about the chemical environment of protons and carbon atoms in the molecule. For example, ¹H-NMR can identify signals for aromatic protons, methyl groups, and protons attached to oxygenated carbons. nih.govupm.edu.my The ¹³C NMR spectrum reveals the number of distinct carbon environments, which is further refined by Distortionless Enhancement by Polarization Transfer (DEPT) experiments that differentiate between CH, CH₂, and CH₃ groups. nih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system. For example, COSY spectra were used to establish the coupling between protons on the pyran ring of xanthone (B1684191) derivatives isolated from C. inophyllum. upm.edu.my

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has a proton attached.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals long-range correlations between protons and carbons (typically over two to three bonds). This is critical for connecting different fragments of the molecule. For example, in the analysis of caloxanthone O, HMBC was used to confirm the position of a 2,3-dihydroxy-3-methylbutyl moiety on the xanthone core by showing correlations from methylene (B1212753) protons to specific aromatic carbons. nih.gov

This suite of techniques, when used in concert, provides a comprehensive and detailed picture of the molecular architecture, enabling scientists to confidently identify and characterize novel compounds like Inophyllum A from their natural sources. upm.edu.mynih.gov

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry has emerged as a powerful tool to complement experimental data in the study of natural products. Methods like Density Functional Theory (DFT) and molecular docking provide profound insights into the structural properties and potential biological interactions of molecules like this compound.

DFT calculations are used to optimize the three-dimensional structure of a molecule and predict its physicochemical properties. researchgate.net This computational approach can determine the most stable conformation (lowest energy state) of a molecule, which is crucial for understanding its reactivity and how it interacts with biological targets. consensus.app For example, quantum calculations can be used to evaluate the reactivity of a compound by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a natural product like this compound might bind to a specific protein target, such as an enzyme or receptor. researchgate.net The process involves placing the ligand (this compound) into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.govresearchgate.net Studies on other compounds from Calophyllum inophyllum have utilized in-silico docking to evaluate their potential to inhibit targets like the Epidermal Growth Factor Receptor (EGFR), a protein implicated in cancer. researchgate.net Such analyses can identify key interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for the compound's biological activity and guiding further experimental studies. nih.govnih.gov

Concluding Perspectives and Future Research Trajectories

Unexplored Biosynthetic Avenues for Inophyllum Production

The biosynthesis of Inophyllum A is presumed to follow the general phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites. frontiersin.orgoup.com This pathway originates with the aromatic amino acid L-phenylalanine, which is generated via the shikimate pathway. frontiersin.orgnih.govresearchgate.net A series of enzymatic steps then leads to the core coumarin (B35378) structure.

The initial stages of this proposed pathway are relatively well-understood and involve the following key enzymatic conversions:

| Step | Precursor | Enzyme | Product |

| 1 | L-phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| 2 | trans-Cinnamic acid | Cinnamic acid 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA | p-Coumaroyl CoA 2'-hydroxylase (C2'H) | 2'-hydroxy-p-coumaroyl-CoA |

| 5 | 2'-hydroxy-p-coumaroyl-CoA | Coumarin synthase (COSY) | Umbelliferone (B1683723) |

Table 1: Proposed Initial Steps in this compound Biosynthesis. frontiersin.orgpeerj.comfrontiersin.org

While the formation of the basic coumarin scaffold, umbelliferone, is established, the subsequent enzymatic modifications that lead to the complex structure of this compound are largely uncharacterized. researchgate.net These represent significant "unexplored avenues" for biosynthetic research. Key questions remain regarding the specific enzymes responsible for the C-4 phenyl substitution, as well as the intricate cyclizations and substitutions that form the final molecule. The identification and characterization of the specific cytochrome P450 monooxygenases, acyltransferases, and cyclases involved in the later steps of this compound biosynthesis are critical research goals. nih.gov Elucidating these currently unknown enzymatic steps will not only provide a complete picture of how this natural product is made in nature but also furnish the genetic tools necessary for its biotechnological production.

Opportunities for Novel Inophyllum Analog Design and Synthesis

The chemical synthesis of 4-phenylcoumarins, the class of compounds to which this compound belongs, has been approached through various methods, including the Pechmann, Perkin, and Wittig reactions. mdpi.comresearchgate.net These established synthetic routes provide a foundation for the creation of novel this compound analogs. The design of such analogs can be guided by the goal of enhancing biological activity, improving pharmacokinetic properties, or exploring structure-activity relationships (SAR).

Several strategies can be employed for the design and synthesis of new this compound derivatives:

Modification of the Phenyl Ring: The introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) onto the C-4 phenyl ring can modulate the molecule's electronic and steric properties, potentially influencing its interaction with biological targets. thieme-connect.comresearchgate.netnih.gov

Alterations to the Coumarin Core: Modifications to the coumarin nucleus itself, such as the introduction of different functional groups at available positions, could lead to analogs with altered solubility and bioavailability.

Synthesis of Simplified or Hybrid Structures: The synthesis of simplified analogs that retain the key pharmacophoric elements of this compound could lead to compounds that are easier to synthesize while retaining biological activity. Furthermore, the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties presents another exciting avenue for drug discovery. rsc.org

The synthesis of a 5-hydroxy-7-tosyloxy-coumarin derivative has been reported as a useful intermediate for the synthesis of inophyllum compounds, highlighting a practical approach to generating key precursors for analog development. chimicatechnoacta.ruchimicatechnoacta.ru The development of predictive computational models, based on the SAR of existing and newly synthesized analogs, can further guide the rational design of future this compound derivatives with optimized properties. nih.gov

Integration with Synthetic Biology for Sustainable Production of Inophyllum Compounds

The natural abundance of this compound is often low and variable, making its extraction from plant sources an unsustainable and economically challenging endeavor. d-nb.info Synthetic biology offers a promising alternative for the sustainable and scalable production of this compound and its analogs. researchgate.netnih.gov This can be achieved by engineering microbial or plant-based systems to produce these valuable compounds.

The integration of synthetic biology for Inophyllum production can be envisioned in several ways:

Microbial Cell Factories: The genes encoding the biosynthetic pathway for this compound, once fully elucidated, can be introduced into well-characterized microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. nih.govuminho.ptnih.gov These microbial cell factories can then be optimized through metabolic engineering to enhance the production of the desired compound from simple and inexpensive starting materials. d-nb.infonih.gov The heterologous production of other coumarins, such as umbelliferone and scopoletin, has already been successfully demonstrated in E. coli. nih.gov

Engineered Plant Systems: The biosynthetic pathway for this compound could be introduced into a plant species that is easy to cultivate on a large scale. acs.org This approach, known as metabolic engineering in plants, could lead to the development of dedicated "bio-factories" for Inophyllum production. peerj.com

Cell-Free Biosynthesis: In a cell-free system, the purified enzymes of the this compound biosynthetic pathway are used to convert a precursor into the final product in a reaction vessel. This approach allows for precise control over the reaction conditions and can lead to high product yields.

The successful implementation of these synthetic biology strategies hinges on a complete understanding of the this compound biosynthetic pathway. Therefore, research into the unexplored biosynthetic avenues described in section 8.1 is a critical prerequisite for the development of sustainable production platforms for this promising natural product.

Q & A

Basic Research Questions

Q. What are the standard methodologies for extracting Inophyllum A from Calophyllum inophyllum seeds?

- Methodological Answer : The most common extraction methods include ultrasound-assisted extraction (UAE) and maceration . UAE optimizes parameters such as ultrasonic power (e.g., 150–300 W), extraction temperature (30–60°C), and liquid-to-solid ratio (10:1–30:1 mL/g) to enhance yield . Maceration involves prolonged soaking in solvents (e.g., ethanol, hexane) with agitation. Both methods are validated using Box-Behnken design (BBD) to model variable interactions, ensuring reproducibility .

Q. How do researchers validate the purity and structural integrity of this compound post-extraction?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with an RTX-5MS column and helium carrier gas is used to identify this compound’s chemical profile . Nuclear magnetic resonance (NMR) , including 1H, 13C-DEPTQ135, and HMBC analyses, confirms structural integrity by comparing experimental spectra with reference data (e.g., tamanolide derivatives) .

Q. What factors influence the yield of this compound during extraction processes?

- Methodological Answer : Key variables include:

- Solvent concentration (e.g., 70–90% ethanol for polar compounds).

- Extraction time (30–120 minutes for UAE; 24–72 hours for maceration).

- Sample-to-solvent ratio (1:10–1:30 w/v).

Statistical tools like ANOVA and response surface methodology (RSM) quantify these effects, with UAE typically outperforming maceration in yield efficiency .

Advanced Research Questions

Q. How can kinetic modeling improve the scalability of this compound extraction?

- Methodological Answer : Patricelli’s model is applied to UAE kinetics, correlating ultrasonic power (e.g., 200 W) and temperature (40°C) with oil diffusion rates. This model identifies mass transfer limitations and predicts optimal scaling parameters for industrial-grade extraction .

Q. What experimental designs address contradictions between predicted and empirical data in this compound studies?

- Methodological Answer : Discrepancies in R² values (e.g., predicted R² = 0.4195 vs. adjusted R² = 0.7231 in UAE ) are resolved via lack-of-fit tests and 3D response surface plots . Iterative refinement of variables (e.g., solvent concentration) using BBD reduces model error .

Q. How does regional variation in Calophyllum inophyllum sources affect this compound’s chemical profile?

- Methodological Answer : Chemodiversity studies using GC-MS and NMR reveal geographic-specific differences. For example, coastal vs. inland Malaysian samples show variances in coumarin derivatives. Standardizing plant material sourcing and pre-treatment protocols minimizes batch-to-batch variability .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.